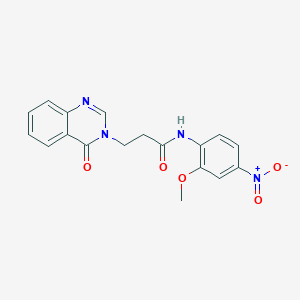
1-(3-chloro-4-methylbenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine
説明
1-(3-chloro-4-methylbenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CNB-001 and has been studied extensively for its ability to modulate the activity of various neurotransmitters in the brain.
作用機序
The exact mechanism of action of CNB-001 is not fully understood, but it is believed to modulate the activity of various neurotransmitters in the brain. CNB-001 has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective and antidepressant effects. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down dopamine and serotonin in the brain.
Biochemical and Physiological Effects:
CNB-001 has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of various antioxidant enzymes in the brain, which may contribute to its neuroprotective effects. It has also been shown to decrease the levels of inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects. CNB-001 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
実験室実験の利点と制限
CNB-001 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical studies. However, there are also limitations to using CNB-001 in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacokinetics and pharmacodynamics. Additionally, more research is needed to determine the optimal dosage and administration route for CNB-001.
将来の方向性
There are several future directions for the study of CNB-001. One potential application is in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. CNB-001 has shown promising results in animal models of these diseases, and more research is needed to determine its efficacy and safety in human patients. Another potential application is in the treatment of depression and anxiety. CNB-001 has shown antidepressant and anxiolytic effects in animal models, and more research is needed to determine its potential as a therapeutic agent for these disorders. Finally, more research is needed to elucidate the mechanism of action of CNB-001 and to determine its optimal dosage and administration route for various neurological disorders.
科学的研究の応用
CNB-001 has been studied extensively for its potential therapeutic applications in various neurological disorders. It has been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. CNB-001 has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
特性
IUPAC Name |
(3-chloro-4-methylphenyl)-[4-(2-methyl-4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-13-3-4-15(12-17(13)20)19(24)22-9-7-21(8-10-22)18-6-5-16(23(25)26)11-14(18)2/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBDYIJHXAQPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{[(4-chlorophenyl)thio]acetyl}-3-nitrobenzohydrazide](/img/structure/B4196087.png)
![4-methoxy-N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4196096.png)
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4196105.png)
![methyl N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]butanoyl}-S-benzylcysteinate](/img/structure/B4196116.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide](/img/structure/B4196119.png)

![N-(2-fluorophenyl)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4196132.png)

amine hydrochloride](/img/structure/B4196144.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4196154.png)
![3-methoxy-4-[(3-methylbenzyl)oxy]benzonitrile](/img/structure/B4196166.png)
![3-(phenylthio)-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4196176.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4196179.png)
![methyl 2-{[3-(2-furoylamino)-2-methylbenzoyl]amino}benzoate](/img/structure/B4196193.png)